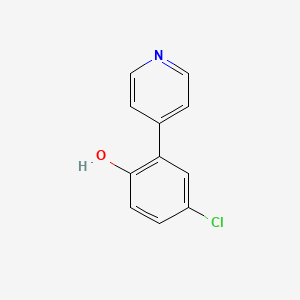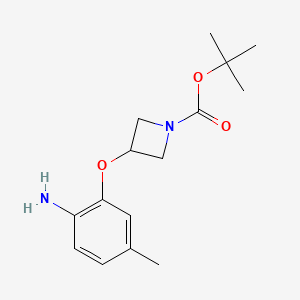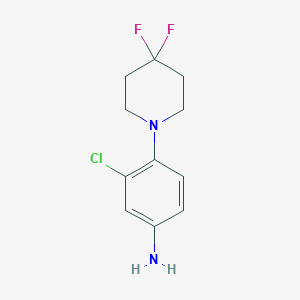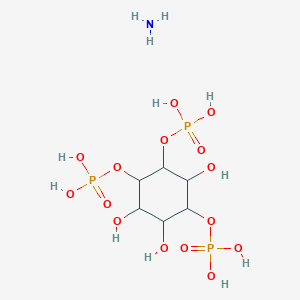
Uridine 5'-Diphospho-N-acetylglucosamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-Diphospho-N-acetylglucosamine-d3 is a nucleotide sugar that plays a crucial role in various biological processes. It is synthesized from glucose via the hexosamine biosynthetic pathway and serves as a precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans . This compound is essential for the glycosylation of proteins and lipids, which is vital for cell signaling, adhesion, and immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 can be synthesized through chemical, enzymatic, and chemoenzymatic methods. One common method involves the use of uridine 5’-monophosphate and glucosamine as substrates, with the reaction catalyzed by enzymes such as glucokinase, N-acetylglucosamine-phosphate mutase, and N-acetylglucosamine-1-phosphate uridyltransferase . The reaction conditions typically include a pH of 7.4, a temperature of 29°C, and the presence of cofactors such as magnesium chloride and vitamin B1 .
Industrial Production Methods: In industrial settings, Uridine 5’-Diphospho-N-acetylglucosamine-d3 is often produced using whole-cell catalysis methods. Saccharomyces cerevisiae is commonly used as a biocatalyst to enhance the production yield. The optimization of conditions such as sodium dihydrogen phosphate concentration, temperature, and vitamin B1 levels can significantly improve the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, oxidation, and substitution. It acts as a sugar donor in glycosylation reactions, transferring N-acetylglucosamine to acceptor molecules .
Common Reagents and Conditions: Common reagents used in these reactions include uridine triphosphate, glucosamine, and various enzymes such as O-GlcNAc transferase. The reactions typically occur under mild conditions, with a pH range of 7.0 to 8.0 and temperatures between 25°C and 40°C .
Major Products Formed: The major products formed from these reactions include glycoproteins, glycolipids, and proteoglycans. These products are essential for various cellular functions, including cell signaling, adhesion, and immune response .
Applications De Recherche Scientifique
Uridine 5’-Diphospho-N-acetylglucosamine-d3 has numerous applications in scientific research. In chemistry, it is used as a substrate in the synthesis of complex carbohydrates and glycoconjugates . In biology, it plays a crucial role in the study of glycosylation processes and their impact on cellular functions . In medicine, it is used to investigate the mechanisms of diseases related to glycosylation defects, such as congenital disorders of glycosylation . In industry, it is utilized in the production of glycoprotein-based therapeutics and vaccines .
Mécanisme D'action
Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids . The compound interacts with enzymes such as O-GlcNAc transferase, which transfers N-acetylglucosamine to serine and threonine residues on target proteins . This glycosylation process is essential for the proper functioning of various cellular pathways, including cell signaling, adhesion, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Uridine 5’-Diphospho-N-acetylglucosamine-d3 include Uridine 5’-Diphospho-N-acetylgalactosamine, Uridine 5’-Diphosphoglucose, and Uridine 5’-Diphosphogalactose.
Uniqueness: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is unique due to its specific role in the glycosylation of proteins and lipids. Unlike other nucleotide sugars, it is specifically involved in the transfer of N-acetylglucosamine, which is crucial for the synthesis of glycoproteins and glycolipids. This specificity makes it an essential compound for studying glycosylation processes and their impact on cellular functions.
Propriétés
Formule moléculaire |
C23H31FO6 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[2-[(8S,9S,10S,11S,13S,14R,17S)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17+,18+,20+,21+,22-,23-/m1/s1 |
Clé InChI |
SYWHXTATXSMDSB-ABOAMBILSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@@]1(CC[C@H]2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)


![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)

![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)






